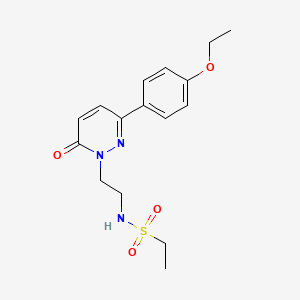
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide, commonly known as EPPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPPS is a sulfonamide derivative that has been synthesized through a specific method, and it has shown promising results in various scientific applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to sulfonamides have been synthesized and evaluated for their antimicrobial activities. For instance, a study detailed the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating significant antimicrobial activity against various bacteria and fungi. This suggests that compounds with sulfonamide groups may possess broad-spectrum antimicrobial properties, potentially including derivatives similar to the queried compound (Sarvaiya, Gulati, & Patel, 2019).
Anti-inflammatory and Anticancer Potential
Research into celecoxib derivatives, which share a sulfonamide moiety, reveals their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have been shown not to cause significant tissue damage compared to controls, indicating a favorable therapeutic profile for related sulfonamide compounds in treating various conditions, including inflammation and cancer (Küçükgüzel et al., 2013).
Pharmacokinetic Studies
In pharmacokinetic studies, compounds such as TA-0201, an orally active non-peptide endothelin antagonist with a sulfonamide group, were successfully quantified in plasma and tissues, demonstrating the method's applicability for studying the pharmacokinetics of sulfonamide derivatives. This indicates the importance of analytical techniques in understanding the behavior of such compounds in biological systems (Ohashi, Nakamura, & Yoshikawa, 1999).
PI3K Inhibitors for Pulmonary Conditions
Sulfonamide derivatives have been explored as PI3K inhibitors for treating idiopathic pulmonary fibrosis and cough. This illustrates the potential therapeutic applications of sulfonamide compounds in respiratory diseases, showcasing their versatility and therapeutic potential across various medical conditions (Norman, 2014).
properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-23-14-7-5-13(6-8-14)15-9-10-16(20)19(18-15)12-11-17-24(21,22)4-2/h5-10,17H,3-4,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDOUNOMMPWMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413230.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2413234.png)

![[2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2413236.png)
![N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2413237.png)


![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2413241.png)
![(Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2413242.png)
